molecular formula C15H17N3OS B189198 6-benzyl-3-methyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one CAS No. 159660-86-3

6-benzyl-3-methyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one

Cat. No.: B189198
CAS No.: 159660-86-3
M. Wt: 287.4 g/mol
InChI Key: ILLBLVIXGWVCNC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a thioxo group (-S=O), and various other functional groups attached to it. The exact 3D structure would need to be determined using techniques like X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in the molecule. For example, the thioxo group might make the compound more reactive. The benzyl and methyl groups could also influence the compound’s reactivity .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include testing its biological activity, for example, its potential use as a pharmaceutical agent .

Properties

IUPAC Name

6-benzyl-3-methyl-2-sulfanylidene-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-17-14(19)12-10-18(8-7-13(12)16-15(17)20)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLBLVIXGWVCNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(CCN(C2)CC3=CC=CC=C3)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001123726
Record name 2,3,5,6,7,8-Hexahydro-3-methyl-6-(phenylmethyl)-2-thioxopyrido[4,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001123726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159660-86-3
Record name 2,3,5,6,7,8-Hexahydro-3-methyl-6-(phenylmethyl)-2-thioxopyrido[4,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159660-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6,7,8-Hexahydro-3-methyl-6-(phenylmethyl)-2-thioxopyrido[4,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001123726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

788 g of methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate from a) were dissolved in 2.5 l of toluene, and 447 g of methyl isothiocyanate and 625 ml of triethylamine were added, with stirring. After stirring for 24 h at an internal temperature of 100° C., the mixture was allowed to cool to 20° C. and the precipitate was filtered off with suction and washed with toluene. After drying, this gave 420 g of crude 6 benzyl-3-methyl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-pyrido[4,3-d]pyrimidin-4-one, which was reacted further in c).
Quantity
788 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
447 g
Type
reactant
Reaction Step Two

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